Hydroxypropanedial, also known as glucic acid, is a dicarbonyl compound with the molecular formula and a molecular weight of 88.06 g/mol. It appears as an off-white solid and is characterized by the presence of both hydroxyl and aldehyde functional groups. This compound is significant in various biochemical pathways and has garnered attention for its potential applications in organic synthesis and pharmaceuticals .
Studies suggest Reductone possesses various biological activities, making it a subject of interest in fields like pharmacology and medicine. Research has explored its potential effects on:
It's important to note that most of this research is still in its early stages, and further studies are needed to fully understand the potential benefits and limitations of Reductone in these areas.
Beyond its potential biological activities, Reductone also finds use in various scientific experiments due to its unique chemical properties. These applications include:
These applications highlight the versatility of Reductone as a research tool, offering valuable functionalities for various scientific investigations.
These reactions highlight the compound's versatility in synthetic pathways and its potential for generating complex molecules.
Hydroxypropanedial exhibits notable biological activity, particularly in the context of metabolic processes. It is involved in:
These biological activities underscore its importance in both physiological and pathological contexts.
Several methods exist for synthesizing hydroxypropanedial:
These methods provide diverse options for producing hydroxypropanedial, each with unique advantages depending on the desired application.
Hydroxypropanedial has several applications across different fields:
The versatility of hydroxypropanedial enhances its relevance across multiple domains.
Research on hydroxypropanedial has revealed its interactions with various biological molecules:
These interaction studies are crucial for understanding the compound's broader implications in biology and medicine.
Hydroxypropanedial shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics | |||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Glyceraldehyde | A triose sugar involved in glycolysis; highly reactive. | ||||||||||||||||||||||||||||
| Tartronaldehyde | A structural isomer; involved in various
Hydroxypropanedial was first identified in the mid-20th century during investigations into the Maillard reaction, a non-enzymatic browning process critical to food chemistry. Early studies by Eistert et al. (1955) characterized its synthesis via the oxidation of glycerol derivatives under acidic conditions, revealing its role as a reactive intermediate in carbohydrate degradation. The compound gained prominence in the 1970s when its antioxidant properties were linked to the inhibition of lipid peroxidation, a discovery that spurred interest in its potential therapeutic applications. Nomenclature Evolution and Classification in Reductone ChemistryThe compound’s nomenclature reflects its structural and functional attributes:
As a member of the reductone family, hydroxypropanedial exhibits an enediol structure ($$ \text{RC(OH)=C(OH)-C(O)R} $$) that enables resonance stabilization. This classification places it alongside ascorbic acid and reductic acid, sharing their characteristic reducing capabilities. The term "reductone" itself originates from the compound’s ability to act as both a reducing agent and a ketone, a duality critical to its chemical behavior. Significance in Interdisciplinary Scientific ResearchHydroxypropanedial’s versatility arises from its dual functionality as a carbonyl and enediol compound. Key areas of impact include:
Occurrence in Botrytized Wines and MustsHydroxypropanedial is predominantly identified in musts and wines derived from grapes infected by Botrytis cinerea, particularly in sweet white varieties such as Sauternes or Tokaji. Analytical studies employing gas chromatography (GC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy have detected this compound at concentrations ranging from trace levels (<1 mg/L) in dry red wines to over 50 mg/L in botrytized sweet wines [1]. The highest concentrations correlate with grapes exhibiting noble rot, a desirable form of Botrytis infection that induces controlled desiccation and sugar concentration. In contrast, wines produced from grapes infected by non-Botrytis molds (e.g., Penicillium or Aspergillus) or pathogenic strains of B. cinerea with acetic character show erratic hydroxypropanedial levels, often accompanied by off-flavors [1]. Table 1: Hydroxypropanedial Concentrations in Wine Types
Formation Mechanisms During Botrytis cinerea Infection of GrapesThe biosynthesis of hydroxypropanedial in infected grapes is tied to the fungus’s secondary metabolism and host carbohydrate breakdown. Botrytis cinerea secretes extracellular enzymes, including polygalacturonases and glucose oxidases, which degrade grape cell walls and liberate simple sugars. Under oxidative stress induced by fungal activity, triose phosphates (e.g., glyceraldehyde-3-phosphate) undergo non-enzymatic rearrangement to form hydroxypropanedial via a Maillard-like reaction pathway [1] [2]. Genomic studies of B. cinerea reveal that sesquiterpene cyclases (e.g., Bcbot2) and cytochrome P450 monooxygenases (e.g., Bcbot3, Bcbot4), typically associated with botrydial biosynthesis, may indirectly influence hydroxypropanedial levels by modulating the redox environment [3]. For instance, Bcbot4-mediated hydroxylation of probotryane intermediates generates reactive oxygen species (ROS), which accelerate the oxidation of triose sugars into hydroxypropanedial [3]. This interplay between fungal secondary metabolism and host sugar degradation underscores the compound’s role as a chemical marker of Botrytis activity. Relationship Between Mold Development and Hydroxypropanedial LevelsThe developmental stage of Botrytis cinerea critically determines hydroxypropanedial accumulation. During noble rot, the fungus enters a symbiotic phase characterized by limited mycelial growth and gradual grape dehydration. This controlled infection permits steady hydroxypropanedial synthesis (15–30 mg/L) without compromising wine quality [1]. In contrast, aggressive gray mold infections trigger rapid fungal proliferation and grape maceration, leading to hydroxypropanedial spikes (>40 mg/L) within 48–72 hours [1]. Such surges correlate with the expression of B. cinerea virulence factors like botrydial, which disrupt host membranes and release intracellular sugars [3] [4]. Table 2: Hydroxypropanedial Dynamics During Infection Stages
Environmental Factors Affecting Natural ProductionEnvironmental parameters modulating Botrytis cinerea growth directly impact hydroxypropanedial synthesis. Optimal production occurs under conditions of 18–22°C and 85–95% relative humidity, which favor fungal enzymatic activity without promoting sporulation [4]. Rainfall during late berry maturation exacerbates berry splitting, creating entry points for non-Botrytis molds that unpredictably alter hydroxypropanedial profiles. Vineyard practices such as leaf removal to improve air circulation reduce humidity-driven fungal growth, thereby limiting hydroxypropanedial accumulation to <10 mg/L even in botrytized grapes [1]. Additionally, grape varieties with high initial sugar content (e.g., Semillon, Furmint) provide more substrate for triose reductone formation, yielding up to 25% higher hydroxypropanedial levels compared to low-sugar cultivars [1] [3]. Physical Description Solid
XLogP3 -1.2
Melting Point
143°C
UNII
5R0YG3SBR7
Other CAS
497-15-4
Wikipedia
Glucic acid
Dates
Last modified: 08-15-2023
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